tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Selection

tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8) is a conformationally restricted, bifunctional spirocyclic building block combining a Boc-protected azetidine nitrogen at position 2 with a reactive aldehyde substituent at position 7 on the cyclohexane ring. The compound has a molecular formula of C₁₄H₂₃NO₃, a molecular weight of 253.34 g/mol, and a computed XLogP3 of 1.7 with a topological polar surface area (TPSA) of 46.6 Ų.

Molecular Formula C14H23NO3
Molecular Weight 253.34
CAS No. 1434142-21-8
Cat. No. B3027915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
CAS1434142-21-8
Molecular FormulaC14H23NO3
Molecular Weight253.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C=O
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h8,11H,4-7,9-10H2,1-3H3
InChIKeyDENTZXANSHPNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8): Spirocyclic Aldehyde Building Block for Medicinal Chemistry Procurement


tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8) is a conformationally restricted, bifunctional spirocyclic building block combining a Boc-protected azetidine nitrogen at position 2 with a reactive aldehyde substituent at position 7 on the cyclohexane ring [1]. The compound has a molecular formula of C₁₄H₂₃NO₃, a molecular weight of 253.34 g/mol, and a computed XLogP3 of 1.7 with a topological polar surface area (TPSA) of 46.6 Ų [1]. The tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection compatible with multi-step synthetic sequences, while the formyl moiety serves as a versatile handle for reductive amination, Wittig olefination, and Grignard additions, enabling efficient diversification toward drug-like chemical space [2].

Why Generic Substitution of tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8) Compromises Synthetic and Pharmacochemical Outcomes


The 2-azaspiro[3.5]nonane scaffold is regioisomerically distinct from the more extensively studied 7-azaspiro[3.5]nonane core; a nitrogen atom at position 2 within the four-membered azetidine ring imposes different steric, electronic, and conformational constraints compared to nitrogen at position 7 in the six-membered ring, fundamentally altering the geometry of substituent presentation to biological targets [1]. Furthermore, the aldehyde oxidation state at position 7 confers divergent reactivity relative to the ketone (7-oxo) or carboxylic acid (7-COOH) analogs, each of which dictates distinct downstream synthetic pathways and introduces different hydrogen-bonding and polarity profiles [2]. Treating spirocyclic aldehydes, ketones, and carboxylic acids as interchangeable building blocks ignores the quantifiable differences in lipophilicity, hydrogen-bond acceptor/donor counts, and conformational pre-organization that directly influence both synthetic efficiency and the physicochemical properties of final lead compounds.

Quantitative Differentiation Evidence for tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8) Versus Closest Analogs


Regioisomeric Differentiation: 7-Formyl-2-Boc vs. 2-Formyl-7-Boc Substitution Pattern Drives Divergent Steric and Electronic Landscapes

The target compound, tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8), positions the formyl group on the cyclohexane ring (C7) with the Boc-protected nitrogen in the azetidine ring (position 2). Its direct regioisomer, tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1346556-73-7), inverts this arrangement, placing the formyl group on the sterically constrained azetidine ring and the Boc-protected nitrogen on the cyclohexane ring . Both isomers share an identical molecular formula (C₁₄H₂₃NO₃) and molecular weight (253.34 g/mol), yet the positional swap creates measurably different electron density distributions and steric accessibility around the aldehyde carbon, directly impacting reactivity in nucleophilic addition and condensation reactions. The computed XLogP3 for the target compound is 1.7 with a TPSA of 46.6 Ų [1]; the regioisomer exhibits comparable bulk properties (density 1.1±0.1 g/cm³, boiling point 353.1±42.0 °C) , but the differential placement of the hydrogen-bond-accepting carbamate and aldehyde functionalities yields distinct three-dimensional electrostatic potential surfaces that can lead to divergent biological target engagement when incorporated into larger ligand scaffolds [2].

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Selection

Aldehyde vs. Ketone Oxidation State Differentiation: Enhanced Synthetic Versatility of the 7-Formyl Substituent Over the 7-Oxo Analog

The target compound features a formyl (–CHO) group at position 7, whereas the closest oxidation-state analog, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9), bears a ketone (C=O within the ring system). The aldehyde group is intrinsically more electrophilic than the ketone due to reduced steric hindrance (one substituent vs. two alkyl groups) and a lower LUMO energy, enabling chemoselective transformations such as reductive amination with primary amines, Horner–Wadsworth–Emmons olefination, and Grignard additions that proceed with higher yields and milder conditions compared to the corresponding ketone [1]. The aldehyde can be selectively oxidized to the carboxylic acid or reduced to the hydroxymethyl analog, providing a single intermediate that accesses three distinct oxidation states. Physicochemical differences are quantifiable: the target aldehyde has a molecular weight of 253.34 g/mol and an XLogP3 of 1.7 with zero hydrogen-bond donors and three hydrogen-bond acceptors [2], whereas the 7-oxo ketone analog has a lower molecular weight (239.31 g/mol), a lower ACD/LogP of 1.06, and a different molecular formula (C₁₃H₂₁NO₃ vs. C₁₄H₂₃NO₃) . The ~0.6 log unit difference in lipophilicity translates to an approximately 4-fold difference in octanol-water partition coefficient, affecting membrane permeability predictions when these building blocks are incorporated into lead compounds.

Organic Synthesis Functional Group Interconversion Building Block Reactivity

Aldehyde vs. Carboxylic Acid Functionality: Differentiated Physicochemical Profile for CNS Multiparameter Optimization

Compared to the carboxylic acid analog, 2-Boc-2-azaspiro[3.5]nonane-7-carboxylic acid (CAS 1363381-18-3; MW = 269.34; Formula = C₁₄H₂₃NO₄), the target aldehyde compound has a lower molecular weight (253.34 vs. 269.34 g/mol) and crucially lacks the acidic proton and anionic character of the carboxylate at physiological pH . The aldehyde contributes zero hydrogen-bond donors versus one for the carboxylic acid, and three hydrogen-bond acceptors versus four [1]. The TPSA of the aldehyde (46.6 Ų) is substantially lower than the predicted TPSA of the carboxylic acid analog (estimated ~66–70 Ų due to the additional –OH and C=O of the COOH group), a difference that has direct implications for blood-brain barrier penetration predictions, where TPSA values below 60–70 Ų are generally favorable for CNS exposure [2]. The XLogP3 of 1.7 for the aldehyde [1] is higher than the predicted value for the more polar carboxylic acid, contributing to a more favorable lipophilicity profile for membrane permeation. The aldehyde also serves as a metabolic soft spot that can be modulated (reduced to alcohol or oxidized to acid) in later-stage lead optimization, offering a strategic advantage over the carboxylic acid, which is a terminal functional group with limited further diversification potential.

Drug Design Physicochemical Properties CNS Drug Likeness

Spirocyclic Conformational Restriction: Quantifiable Scaffold Rigidity Advantage Over Monocyclic and Fused-Ring Analogs

The 2-azaspiro[3.5]nonane core of the target compound imposes conformational rigidity through the spirocyclic junction, restricting bond rotation and reducing the entropic penalty upon target binding compared to flexible monocyclic or acyclic analogs [1]. Direct quantitative evidence from the structurally related 7-azaspiro[3.5]nonane scaffold demonstrates that spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) achieve k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing spirocyclic cores from other non-spirocyclic scaffolds on the basis of superior potency [2]. In the sigma receptor (S1R) field, 2,7-diazaspiro[3.5]nonane derivatives exhibit S1R binding affinities with Ki values in the range of 2.7–27 nM, attributed to the conformational rigidity of the spirocyclic core enabling precise presentation of hydrogen-bonding groups to Glu172 in the receptor binding pocket [3]. While the target compound itself is a synthetic intermediate rather than a final bioactive molecule, the spirocyclic scaffold it provides has been validated across multiple target classes (FAAH, S1R, M4 mAChR) as a privileged architecture for achieving high-affinity target engagement. Replacing the spirocyclic framework with a flexible monocyclic analog (e.g., N-Boc-piperidine-4-carbaldehyde) would eliminate the conformational pre-organization that drives these potency gains.

Conformational Restriction Scaffold Design Target Engagement

Orthogonal Boc Protection Strategy: Differentiated Synthetic Utility Versus Free Amine and Alternative N-Protecting Groups

The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen of the target compound provides orthogonal protection that is stable to nucleophiles, mild bases, and catalytic hydrogenation conditions, yet is cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane) without affecting the aldehyde functionality [1]. This contrasts with the free amine analog (2-azaspiro[3.5]nonane-7-carbaldehyde, which lacks the Boc group) that would be incompatible with many common synthetic transformations due to amine nucleophilicity and basicity. Comparative studies indicate that N-Boc-protected spirocyclic triflates give higher yields in semipinacol rearrangement reactions than the corresponding N-Ts or N-Bz-protected analogs [2]. The target compound's Boc group is also compatible with solid-phase synthesis and flow chemistry platforms, enabling automated library synthesis. Storage data from commercial vendors indicate the compound is stable at room temperature under ambient conditions , whereas the free amine analog would require cold storage under inert atmosphere to prevent oxidation and carbonate formation. Purity specifications from multiple independent suppliers consistently range from 95% (AKSci, Bidepharm) to ≥97% (AChemBlock, Aladdin) , with batch-specific QC documentation (NMR, HPLC, GC) available upon request, supporting reproducible procurement for regulated research environments.

Protecting Group Strategy Multi-Step Synthesis Solid-Phase Synthesis Compatibility

Optimal Procurement and Application Scenarios for tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Reductive Amination Diversification of the 7-Formyl Handle for CNS-Targeted Lead Generation

Medicinal chemistry teams synthesizing focused libraries for CNS targets should prioritize this compound over the 7-oxo ketone analog (CAS 1363381-22-9) due to the aldehyde's superior electrophilicity, which enables efficient reductive amination with primary and secondary amines under mild conditions (NaBH(OAc)₃ or NaBH₃CN, room temperature) [1]. The aldehyde's XLogP3 of 1.7 and TPSA of 46.6 Ų place derived compounds within favorable CNS physicochemical space, while the lower LogP of the ketone analog (1.06) would shift products toward higher polarity [2]. The spirocyclic scaffold's conformational rigidity, validated by FAAH inhibitor potency (k(inact)/K(i) > 1500 M⁻¹s⁻¹) and S1R affinity (Ki = 2.7–27 nM) for related cores, supports the expectation of enhanced target engagement relative to flexible monocyclic building blocks [3].

Targeted Protein Degradation (PROTAC) Linker Synthesis: Aldehyde as a Conjugation Handle for Bifunctional Degrader Assembly

PROTAC developers requiring a rigid, spirocyclic linker with a tunable conjugation site should select this compound over the carboxylic acid analog (CAS 1363381-18-3). The aldehyde functionality enables reductive amination conjugation to amine-terminated E3 ligase ligands or target-protein binders, forming a stable secondary amine linkage, whereas the carboxylic acid requires amide coupling conditions that may be incompatible with acid-sensitive PROTAC components [1]. The lower TPSA (46.6 Ų vs. estimated ~66–70 Ų for the acid) and absence of a formal charge improve the permeability of the final bifunctional degrader, a critical parameter for cellular PROTAC activity [2]. The compound is commercially classified as a Protein Degrader Building Block by multiple vendors, confirming its established role in this application space [3].

Regioisomerically Defined Spirocyclic Core Installation: Avoiding Positional Ambiguity in Structure-Activity Relationship (SAR) Studies

Research programs investigating the SAR of azaspiro[3.5]nonane-containing ligands must use the 7-formyl-2-Boc regioisomer (CAS 1434142-21-8) rather than the 2-formyl-7-Boc isomer (CAS 1346556-73-7) when the target hypothesis requires the aldehyde-derived substituent to project from the cyclohexane ring and the Boc-protected amine to project from the azetidine ring [1]. Although both isomers share identical molecular weight and formula, the differential spatial presentation of hydrogen-bonding functionality can lead to divergent biological activity that confounds SAR interpretation if the incorrect regioisomer is used. The target compound's regioisomeric identity is confirmed by InChIKey (DENTZXANSHPNOQ-UHFFFAOYSA-N) and can be verified against vendor-supplied NMR spectra [2].

Multi-Step Synthetic Route Design: Orthogonal Boc Protection for Convergent Assembly Strategies

Process chemistry and route design groups planning convergent synthetic strategies should procure the Boc-protected aldehyde rather than the free amine analog because the Boc group enables chemoselective transformations at the aldehyde (reductive amination, Grignard addition, Wittig olefination) without interference from the nucleophilic azetidine nitrogen [1]. The Boc group is stable under the basic and reductive conditions commonly employed for aldehyde functionalization, and can be removed quantitatively with TFA/CH₂Cl₂ at the optimal stage of the synthetic sequence. Room-temperature storage stability as documented by multiple vendors reduces the operational burden of cold-chain logistics for multi-site collaborative programs [2].

Quote Request

Request a Quote for tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.